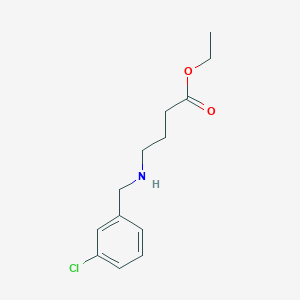

Ethyl 4-((3-chlorobenzyl)amino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 3-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanoic acid.

Reduction: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-aminobutanoate: Lacks the 3-chlorophenylmethyl substitution.

Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

4-{[(3-chlorophenyl)methyl]amino}butanoic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is unique due to the presence of both the ethyl ester and the 3-chlorophenylmethylamino group. This combination imparts specific chemical and biological properties that distinguish it from other related compounds.

Biological Activity

Ethyl 4-((3-chlorobenzyl)amino)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl butanoate with 3-chlorobenzylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide may be employed to enhance the yield. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Pharmacological Properties

This compound has been studied for its analgesic and anti-inflammatory properties. In vitro assays have shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response. The compound's IC50 values in these assays indicate a promising potential for further development as an anti-inflammatory agent.

Table 1: Inhibition of COX Enzymes by this compound

| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |

|---|---|---|

| This compound | 12.5 | 6.8 |

| Valdecoxib | 1.0 | 1.0 |

Analgesic Activity

A study investigating the analgesic effects of this compound demonstrated that it significantly reduced pain responses in animal models when compared to control groups. The compound was administered via intraperitoneal injection, showing a dose-dependent reduction in pain behavior in the formalin test.

Case Studies

- Animal Model Study : In a recent study involving mice, this compound was found to reduce nociceptive behavior significantly after administration at doses of 10 mg/kg and 20 mg/kg compared to saline controls. The reduction in pain was measured using the paw withdrawal latency test.

- Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Apoptosis induction |

| HCT116 (Colon) | 18.5 | Cell cycle arrest |

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methylamino]butanoate |

InChI |

InChI=1S/C13H18ClNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3 |

InChI Key |

PFPHRPSQAOBPGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCNCC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.